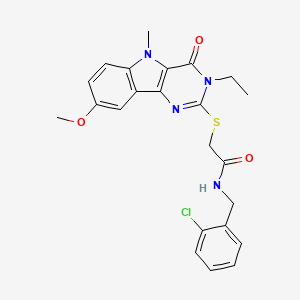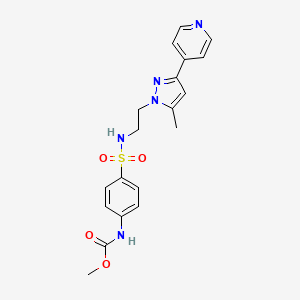
1,5-Dibromo-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 1,5-Dibromo-2,3-difluorobenzene involves the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is kept at 75-85°C for 2 hours, then cooled and diluted with water. The organic product is extracted with CH2Cl2, dried over CaCl2, and distilled .Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2,3-difluorobenzene consists of a benzene ring with bromine atoms at the 1 and 5 positions and fluorine atoms at the 2 and 3 positions . The average molecular weight is 271.885 Da .Physical And Chemical Properties Analysis
1,5-Dibromo-2,3-difluorobenzene is a liquid at room temperature . It has a molecular weight of 271.89 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Organic Synthesis
1,5-Dibromo-2,3-difluorobenzene is frequently used as a reagent in organic synthesis. Researchers employ it to create a variety of compounds, including pharmaceuticals, dyes, and other industrial products. Its bromine and fluorine substituents contribute to its versatility in chemical reactions .
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
This compound plays a crucial role in the synthesis of potent, orally active CGRP receptor antagonists. These antagonists are relevant in the field of pain management and migraine treatment. Researchers have explored their potential as therapeutic agents .
Fluorinated Pesticides
In the pesticide industry, 1,5-Dibromo-2,3-difluorobenzene serves as an essential intermediate for synthesizing fluorinated phenyl-based insecticides. These compounds exhibit improved pesticidal activity due to the presence of fluorine atoms. The compound’s unique structure contributes to the effectiveness of these pesticides .
Liquid Crystal Materials
Researchers in the field of liquid crystal technology utilize 1,5-Dibromo-2,3-difluorobenzene to synthesize a range of negatively anisotropic liquid crystals. These materials find applications in displays, optical devices, and electro-optical switches. The fluorine substitution pattern enhances their performance .
Lithium-Ion Battery Electrolytes
As a solvent or diluent, 1,5-Dibromo-2,3-difluorobenzene demonstrates promise in high-performance lithium-ion batteries. Its use as a diluent can improve the safety and stability of battery electrolytes. Researchers explore its potential to enhance battery performance and lifespan .
Fluorinated Building Blocks
The compound’s unique combination of bromine and fluorine atoms makes it a valuable building block for designing novel fluorinated molecules. Researchers can incorporate it into complex structures, enabling the development of new materials, ligands, and bioactive compounds .
Safety and Hazards
1,5-Dibromo-2,3-difluorobenzene is classified as a hazardous chemical . It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken when handling this chemical, including wearing protective clothing and avoiding breathing in its vapors .
Mécanisme D'action
Target of Action
1,5-Dibromo-2,3-difluorobenzene is a type of aromatic halide
Mode of Action
These reactions can lead to changes in the structure and function of target molecules .
Biochemical Pathways
It’s known that halogenated aromatic compounds can interfere with various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Like other halogenated aromatic compounds, it’s likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Halogenated aromatic compounds can potentially cause various cellular effects, such as changes in enzyme activity, protein function, and cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-Dibromo-2,3-difluorobenzene. For instance, factors like temperature, pH, and presence of other chemicals can affect its reactivity and stability . It should be stored in a cool, dark place, away from heat sources .
Propriétés
IUPAC Name |
1,5-dibromo-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOIZSMVMYOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,3-difluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)
![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)